(2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate
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Overview
Description
(2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.
Preparation Methods
The synthesis of (2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate involves several steps. One common method includes the reaction of 2-trimethylsilylbenzoyl chloride with 2-trimethylsilylbenzenecarboperoxoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the peroxoate group.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions
Scientific Research Applications
(2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the study of biochemical pathways and as a tool for modifying biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate involves its interaction with molecular targets through its trimethylsilyl groups. These groups can protect sensitive functional groups during chemical reactions, allowing for selective modifications. The compound can also participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
(2-Trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate can be compared with other compounds containing trimethylsilyl groups, such as:
Tetramethylsilane: Known for its use as a reference standard in NMR spectroscopy.
Trimethylsilyl chloride: Commonly used as a silylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Used for derivatizing compounds to increase their volatility for gas chromatography
Properties
CAS No. |
114118-83-1 |
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Molecular Formula |
C20H26O4Si2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(2-trimethylsilylbenzoyl) 2-trimethylsilylbenzenecarboperoxoate |
InChI |
InChI=1S/C20H26O4Si2/c1-25(2,3)17-13-9-7-11-15(17)19(21)23-24-20(22)16-12-8-10-14-18(16)26(4,5)6/h7-14H,1-6H3 |
InChI Key |
RSCPGFQYPGKYRE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1C(=O)OOC(=O)C2=CC=CC=C2[Si](C)(C)C |
Origin of Product |
United States |
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